1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide
Description
Properties
IUPAC Name |
1-oxo-3-phenyl-N-(4-sulfamoylphenyl)-3,4-dihydroisochromene-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c23-30(27,28)18-9-7-17(8-10-18)24-21(25)15-6-11-19-16(12-15)13-20(29-22(19)26)14-4-2-1-3-5-14/h1-12,20H,13H2,(H,24,25)(H2,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJHXQXNHOXKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction involving a phenyl-substituted precursor.
Introduction of Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced via a sulfonation reaction, where a phenyl group is treated with a sulfonating agent such as chlorosulfonic acid.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- The isochroman core may confer enhanced metabolic stability compared to coumarin or dihydropyridine analogs due to its fused bicyclic structure .
- The 4-sulfamoylphenyl group is a common pharmacophore in anticonvulsant and anticancer agents, acting as a hydrogen-bond donor/acceptor for target engagement (e.g., carbonic anhydrase isoforms or FGFR kinases) .
Pharmacological Activity Comparison
Anticonvulsant Activity
- Compound 18b (2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide): ED50 = 16.36 mg/kg (MES test), PI = 24.8 .
- Compound 12c (2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide): ED50 = 22.50 mg/kg (scPTZ test), PI = 20.4 .
Inference : The absence of α-branched alkyl groups (e.g., dipropyl or dimethylcyclopropane) in this compound may reduce its anticonvulsant potency compared to compounds.
Anticancer Activity
- N-Carbamoyl dihydropyridines (A1-A6) : Demonstrated low binding energy (indicative of strong target affinity) against FGF1, a key driver of tumor proliferation .
Inference : The isochroman-carboxamide scaffold could be repurposed for kinase inhibition studies, leveraging the 4-sulfamoylphenyl group for ATP-binding pocket interactions.
Biological Activity
1-Oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₅N₃O₄S
- Molecular Weight : 345.37 g/mol
- CAS Number : 37617-98-4
Antioxidant Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antioxidant properties. Studies have shown that analogues of isochromen derivatives can scavenge free radicals effectively. For instance, 3-phenyl-1H-isochromen-1-one analogues demonstrated antioxidant activities that were 7 to 16 times more potent than ascorbic acid in DPPH assays .
| Compound | DPPH IC50 (µM) | Relative Activity vs Ascorbic Acid |
|---|---|---|
| This compound | TBD | TBD |
| 3-Phenyl-1H-isochromen-1-one | 5.0 | 7x |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have been conducted to assess the activity of the compound against various biological targets. The results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting a protective effect against oxidative stress.
- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the sulfonamide group enhance the biological activity of isochromen derivatives. Compounds with electron-withdrawing groups at specific positions tend to exhibit higher potency against oxidative stress and inflammation .
- Molecular Docking Studies : Computational studies have explored the binding affinity of this compound to various protein targets involved in inflammatory pathways. These studies suggest that the compound may effectively bind to COX enzymes, thereby inhibiting their activity and reducing inflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide?
- Methodology : The synthesis typically involves multi-step processes, including condensation of the isochroman core with sulfamoylphenyl and phenyl groups. Key steps include:
- Use of Lewis acid catalysts (e.g., AlCl₃) to facilitate cyclization and carboxamide bond formation .
- Optimization of solvent systems (e.g., DMF or THF) and temperature control (80–120°C) to enhance yield and reduce side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the sulfamoylphenyl group appear as doublets (δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 435.12) .
- Chromatography : HPLC with UV detection ensures purity, using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Assay Standardization : Compare protocols for inconsistencies in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation artifacts in enzyme inhibition assays .
- Dose-Response Repetition : Conduct triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to validate potency .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., COX-2 or PARP). Focus on hydrogen bonding with the sulfamoyl group and π-π stacking of the phenyl ring .
- QSAR Analysis : Derive predictive models using descriptors like logP and polar surface area to optimize bioavailability .
- ADMET Prediction : Apply SwissADME to assess toxicity risks, prioritizing derivatives with lower hepatotoxicity scores .
Q. What experimental considerations are critical for in vivo pharmacokinetic studies of this compound?
- Methodology :
- Formulation : Use PEGylated liposomes to enhance solubility and prolong half-life in rodent models .
- Dosing Regimens : Conduct staggered oral/intravenous administration (e.g., 10–50 mg/kg) to calculate AUC and Cₘₐₓ .
- Metabolite Profiling : Employ LC-MS/MS to identify phase I/II metabolites, particularly sulfation or glucuronidation at the isochroman core .
Research Design & Data Analysis
Q. How should researchers design SAR studies to evaluate the pharmacophore of this compound?
- Methodology :
- Core Modifications : Synthesize analogs with variations in the isochroman oxygen (e.g., replacing O with S) and assess changes in enzyme inhibition .
- Substituent Screening : Test halogenated (F, Cl) or methoxy groups on the phenyl ring to correlate electronic effects with activity .
- Bioisosteric Replacement : Substitute the sulfamoyl group with phosphonate or carboxylate moieties to probe binding pocket compatibility .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data with high variability?
- Methodology :
- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients, reporting 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates in high-throughput screening .
- Meta-Analysis : Compare results across published studies using standardized effect sizes (e.g., Hedge’s g) to identify systemic biases .
Future Directions
Q. What unexplored biological targets are hypothesized for this compound based on structural analogs?
- Hypotheses :
- Epigenetic Modulation : Similar carboxamide derivatives inhibit HDACs; evaluate demethylase activity via western blot for H3K27me3 .
- Antibiotic Potential : Test against multidrug-resistant S. aureus (MRSA) given the sulfamoyl group’s resemblance to sulfonamide antibiotics .
Q. How can hybrid compound strategies enhance dual-target efficacy (e.g., kinase inhibition + anti-inflammatory effects)?
- Approach :
- Conjugate Synthesis : Link the isochroman core to known kinase inhibitors (e.g., imatinib-like motifs) via biodegradable ester bonds .
- In Vitro Screening : Prioritize hybrids showing <10% loss of potency in both target assays (e.g., JAK2 and COX-2 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
